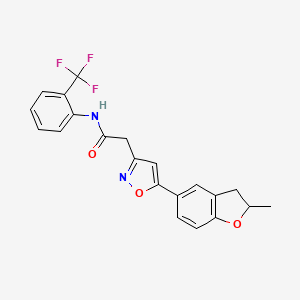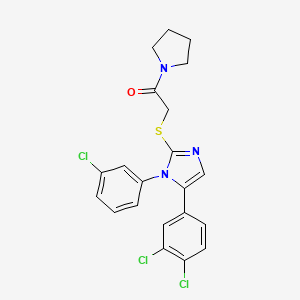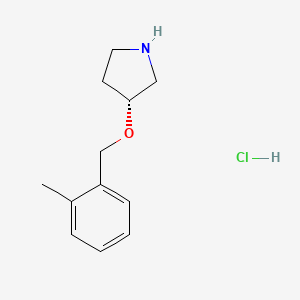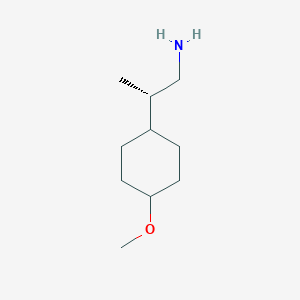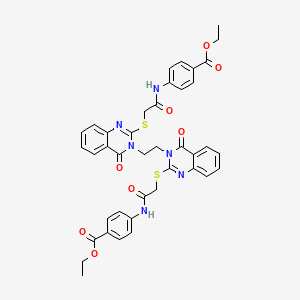
Diethyl 4,4'-((2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4'-((2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is a useful research compound. Its molecular formula is C40H36N6O8S2 and its molecular weight is 792.88. The purity is usually 95%.
BenchChem offers high-quality Diethyl 4,4'-((2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4,4'-((2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of complex organic compounds often involves multi-step reactions that include the formation of quinazoline derivatives and the introduction of sulfanediyl and azanediyl groups. For example, Rimaz et al. (2009) detailed the synthesis of a bis(quinazolin)disulfide through the reaction of ethyl anthranilate with thiophosgene, followed by treatment with sodium ethoxide, showcasing the intricate steps involved in synthesizing complex molecules with potential applications in scientific research (Rimaz et al., 2009).
Metal–Organic Frameworks (MOFs)
Compounds with carboxylate ligands, similar to the functional groups in the query compound, are frequently used in the construction of MOFs. Dai et al. (2009) synthesized three flexible dicarboxylate ligands and applied them with copper ions to isolate four metal–organic complexes. These complexes exhibited unique structures, such as discrete molecular chairs and two-dimensional layer structures, demonstrating the potential of similar compounds in the creation of MOFs with novel properties (Dai et al., 2009).
Photocatalytic Applications
Compounds with similar structural motifs have been explored for their photocatalytic properties. For instance, Lu et al. (2021) utilized a ether-bridged dicarboxylic acid for the hydrothermal generation of coordination polymeric architectures, which showed promise as photocatalysts for the degradation of organic dye pollutants (Lu et al., 2021).
Antibacterial Activity
The synthesis of coordination polymers based on bis(bidentate) ligands, as demonstrated by Patel and Patel (2011), highlights another potential application area. These coordination polymers were evaluated for their microbicidal activity against plant pathogens, indicating the potential of complex organic molecules for use in antibacterial research (Patel & Patel, 2011).
Propriétés
IUPAC Name |
ethyl 4-[[2-[3-[2-[2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N6O8S2/c1-3-53-37(51)25-13-17-27(18-14-25)41-33(47)23-55-39-43-31-11-7-5-9-29(31)35(49)45(39)21-22-46-36(50)30-10-6-8-12-32(30)44-40(46)56-24-34(48)42-28-19-15-26(16-20-28)38(52)54-4-2/h5-20H,3-4,21-24H2,1-2H3,(H,41,47)(H,42,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVBFOOMBVACJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


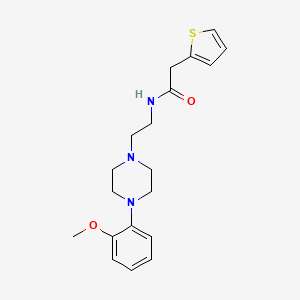
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)
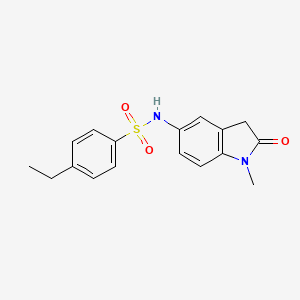
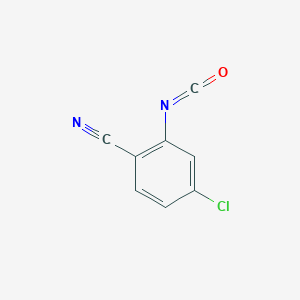

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)
